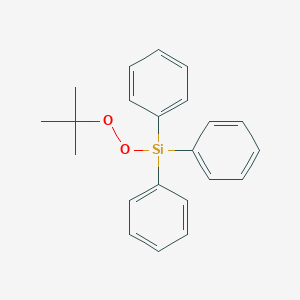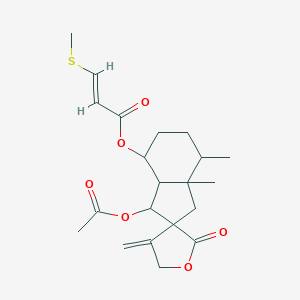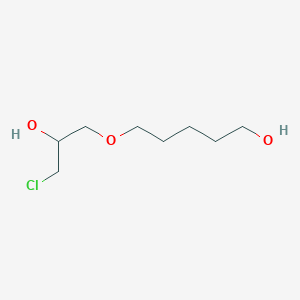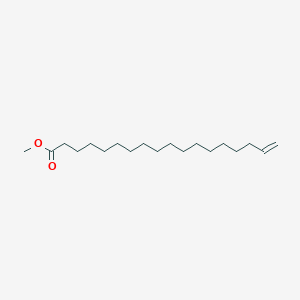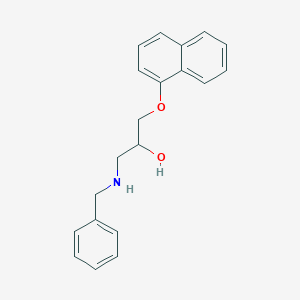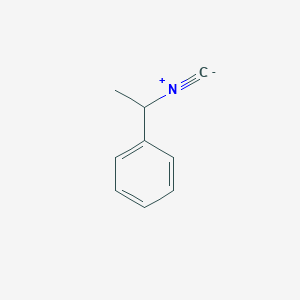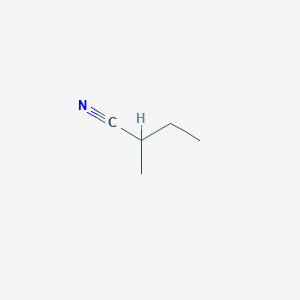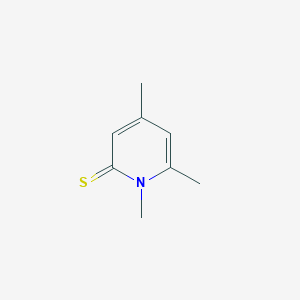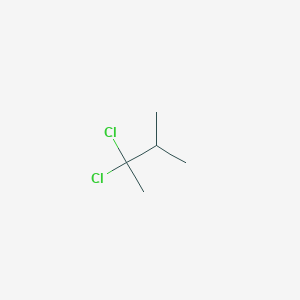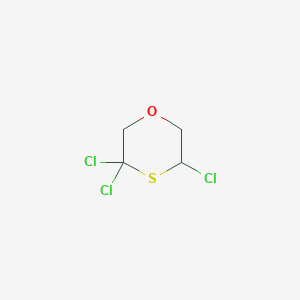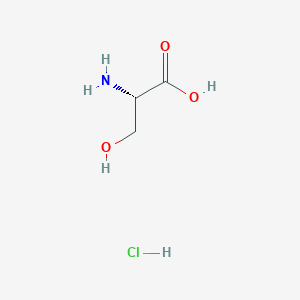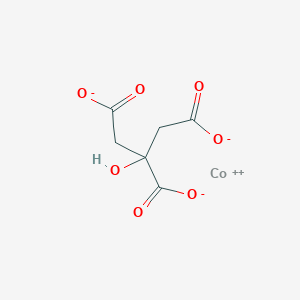
Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate, also known as cobalt(II) tartrate, is a coordination compound that is widely used in various scientific research applications. It is a salt of cobalt(2+) cation and 2-hydroxypropane-1,2,3-tricarboxylic acid (tartrate). Cobalt(II) tartrate is a pink powder that is soluble in water and alcohol. In
作用机制
The mechanism of action of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate is not well understood. However, it is believed that Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate acts as a Lewis acid catalyst in organic synthesis reactions. The Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) cation coordinates with the oxygen atom of the substrate, which activates the substrate for the reaction. In addition, Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate can undergo redox reactions, which can also contribute to its catalytic activity.
生化和生理效应
Cobalt(II) tartrate is not commonly used in biochemical and physiological studies. However, some studies have shown that Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate can induce oxidative stress in cells, which can lead to cell death. In addition, Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate can inhibit the activity of some enzymes, such as succinate dehydrogenase and cytochrome c oxidase, which are involved in cellular respiration.
实验室实验的优点和局限性
One advantage of using Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate in lab experiments is its high stability and solubility in water and alcohol. In addition, Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate is relatively inexpensive and easy to obtain. However, one limitation of using Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate is its potential toxicity to cells and organisms. Therefore, caution should be taken when handling Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate in lab experiments.
未来方向
There are several future directions for the research on Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate. One direction is to explore its potential applications in catalysis, such as in the synthesis of fine chemicals and pharmaceuticals. Another direction is to investigate its potential toxicity to cells and organisms, and to develop safer alternatives for its use in lab experiments. Furthermore, the synthesis of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate nanoparticles using Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate as a precursor is an area of active research, and further studies are needed to optimize the synthesis conditions and to explore their potential applications.
合成方法
Cobalt(II) tartrate can be synthesized by reacting Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) chloride with potassium sodium tartrate in water. The reaction produces Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate as a pink precipitate. The precipitate can be filtered, washed, and dried to obtain pure Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate.
科学研究应用
Cobalt(II) tartrate is widely used in various scientific research applications. It is used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the reduction of ketones. Cobalt(II) tartrate is also used as a precursor for the synthesis of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate nanoparticles, which have potential applications in magnetic data storage, catalysis, and biomedical imaging. Furthermore, Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate is used as a standard in analytical chemistry for the determination of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate in various samples.
属性
CAS 编号 |
18727-04-3 |
|---|---|
产品名称 |
Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate |
分子式 |
C6H5CoO7- |
分子量 |
248.03 g/mol |
IUPAC 名称 |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Co/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-3 |
InChI 键 |
FDTVUHQHHXTXLW-UHFFFAOYSA-L |
手性 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Co+2] |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2] |
规范 SMILES |
[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2] |
其他 CAS 编号 |
18727-04-3 |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
同义词 |
cobalt(2+) hydrogen citrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



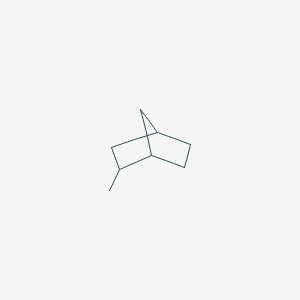
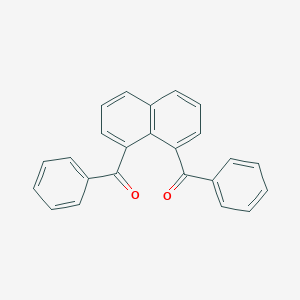
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
